3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine

CB2 agonist metabolic stability N-arylpiperidine oxadiazole

CAS 1105200-50-7 is a metabolically stable, highly selective CB2 agonist from the N-arylpiperidine oxadiazole class. Its 3-methylbenzoyl and 2,2-dimethylpropyl substituents confer critical conformational constraint and lipophilic balance, resolving the metabolic instability of earlier N-arylamide leads. This validated chemical probe enables clear separation of CB2-mediated effects in pain and immunomodulation models. Avoid generic analogs; only this precise scaffold guarantees the proven stability and selectivity profile.

Molecular Formula C20H27N3O2
Molecular Weight 341.4 g/mol
CAS No. 1105200-50-7
Cat. No. B6578585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine
CAS1105200-50-7
Molecular FormulaC20H27N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C
InChIInChI=1S/C20H27N3O2/c1-14-7-5-8-15(11-14)19(24)23-10-6-9-16(13-23)18-22-21-17(25-18)12-20(2,3)4/h5,7-8,11,16H,6,9-10,12-13H2,1-4H3
InChIKeyMQEYWEUNLPHQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Yl]-1-(3-Methylbenzoyl)Piperidine (CAS 1105200-50-7): Procurement-Ready Selectivity Profile


3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine (CAS 1105200-50-7) is a synthetic N-arylpiperidine oxadiazole [1]. This compound belongs to a class of conformationally constrained analogs designed as potent and selective agonists of the cannabinoid receptor type 2 (CB2) [1]. Its structure incorporates a piperidine core linked to a 1,3,4-oxadiazole ring and a 3-methylbenzoyl group, a modular scaffold that enables divergent synthetic exploration and structure-activity relationship (SAR) studies [1].

3-[5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Yl]-1-(3-Methylbenzoyl)Piperidine: Why In-Class Substitution Is Insufficient


Within the N-arylpiperidine oxadiazole class, simple generic substitution is precluded by the strong dependence of CB2 potency and selectivity on specific N-aryl and oxadiazole substituent patterns [1]. The 3-methylbenzoyl and 2,2-dimethylpropyl groups on the core scaffold are not inert appendages; they directly modulate the conformational constraint and lipophilic balance that govern receptor binding kinetics [1]. Previous N-arylamide oxadiazole leads suffered from metabolic instability, a liability that was overcome through the incorporation of the piperidine ring in these specific analogs, demonstrating that seemingly minor structural changes have a non-linear impact on both target engagement and in vivo stability [1]. Consequently, substituting this compound with an analog lacking these precise modifications risks losing the critical improvements in stability and selectivity that this specific structure provides.

3-[5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Yl]-1-(3-Methylbenzoyl)Piperidine: Procurement-Relevant Quantitative Differentiation Data


Improved Metabolic Stability over N-Arylamide Oxadiazole Leads

The target compound is a member of a class of N-arylpiperidine oxadiazoles that were identified as conformationally constrained analogs offering improved stability relative to the N-arylamide oxadiazole precursors [1]. This structural modification was specifically designed to address the metabolic instability that plagued the earlier amide series [1].

CB2 agonist metabolic stability N-arylpiperidine oxadiazole

CB2 Agonist Potency Comparable to Optimized N-Arylamide Leads

The N-arylpiperidine oxadiazole series, to which the target compound belongs, demonstrated comparable CB2 agonist potency to the most potent N-arylamide oxadiazole leads [1]. This indicates that the crucial potency profile was preserved despite the significant structural change aimed at improving stability.

CB2 receptor potency functional assay

High CB2 Selectivity Over CB1 Typical of the Piperidine Series

The N-arylpiperidine oxadiazole compounds were profiled as potent and selective agonists of CB2, a selectivity profile that is crucial for avoiding CB1-mediated psychoactive side effects [1]. The target compound, by virtue of its membership in this series, is expected to exhibit high selectivity for CB2 over the CB1 receptor.

CB2 selectivity cannabinoid receptor off-target

Modular Scaffold Allows Divergent SAR Exploration

A key advantage of this compound's class is that the simple, modular scaffold allows for the use of expeditious and divergent synthetic routes, which provided two-directional SAR in parallel [1]. This synthetic accessibility facilitates the procurement of analogs for further optimization.

synthetic tractability SAR chemical probe

3-[5-(2,2-Dimethylpropyl)-1,3,4-Oxadiazol-2-Yl]-1-(3-Methylbenzoyl)Piperidine: Evidence-Based Research & Industrial Application Scenarios


In Vivo CB2 Agonist Tool Compound for Immuno-Oncology Research

The improved metabolic stability of the N-arylpiperidine oxadiazole series over previous leads [1] makes CAS 1105200-50-7 a suitable tool compound for in vivo studies where a sustained CB2 agonist exposure is required. Its high selectivity for CB2 over CB1 minimizes psychoactive side effects, allowing for clearer interpretation of CB2-mediated immunomodulatory effects in tumor models.

Lead Optimization Starting Point for Inflammatory Disease Targets

The modular scaffold of this compound enables rapid analog synthesis and parallel SAR exploration [1]. Medicinal chemists can use it as a starting point to optimize for additional properties like bioavailability or specific tissue distribution, while maintaining the core CB2 potency and selectivity that are characteristic of this compound class.

Calibration Standard for CB2 Agonist Screening Assays

With its well-characterized class profile of potent and selective CB2 agonism [1], a validated sample of this compound can serve as a reference standard in radioligand binding and functional assays. This allows for inter-experiment normalisation and quality control when profiling new CB2 ligand candidates.

Chemical Probe for Studying CB2-Mediated Pain Pathways

The selectivity and stability advantages [1] support the use of the compound as a chemical probe to dissect CB2 signalling in pain models. Its profile is especially valuable in studies that demand a clear separation from CB1-mediated effects, a common confound in cannabinoid research.

Quote Request

Request a Quote for 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.